BenchChemオンラインストアへようこそ!

4-((4-Chlorophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

4-((4-Chlorophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole (CAS 850928-18-6) is a fully substituted 1,3-oxazole derivative featuring a 4-chlorophenylsulfonyl electron‑withdrawing group at position 4, a 4‑methylbenzylthio substituent at position 5, and a thiophen‑2‑yl moiety at position 2. Its molecular formula is C₂₁H₁₆ClNO₃S₃ and its molecular weight is 461.99 g mol⁻¹.

Molecular Formula C21H16ClNO3S3
Molecular Weight 461.99
CAS No. 850928-18-6
Cat. No. B2443758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Chlorophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole
CAS850928-18-6
Molecular FormulaC21H16ClNO3S3
Molecular Weight461.99
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C21H16ClNO3S3/c1-14-4-6-15(7-5-14)13-28-21-20(23-19(26-21)18-3-2-12-27-18)29(24,25)17-10-8-16(22)9-11-17/h2-12H,13H2,1H3
InChIKeyMDLAZXJSHCWILT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Chlorophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole (CAS 850928-18-6): Procurement-Grade Structural and Physicochemical Baseline


4-((4-Chlorophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole (CAS 850928-18-6) is a fully substituted 1,3-oxazole derivative featuring a 4-chlorophenylsulfonyl electron‑withdrawing group at position 4, a 4‑methylbenzylthio substituent at position 5, and a thiophen‑2‑yl moiety at position 2. Its molecular formula is C₂₁H₁₆ClNO₃S₃ and its molecular weight is 461.99 g mol⁻¹ . The compound belongs to the class of polysubstituted oxazole sulfones, a scaffold associated in the literature with anticancer [1], antibacterial [2], and anti‑inflammatory activities. Commercial sourcing data indicate a typical purity of ≥95% .

Why Generic Substitution of 4-((4-Chlorophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole Is Scientifically Unsound


Polysubstituted oxazole sulfones cannot be treated as interchangeable building blocks because small structural perturbations at the 2‑, 4‑, or 5‑positions of the oxazole ring profoundly alter electronic distribution, lipophilicity, and target‑binding geometry. The combination of a 4‑chlorophenylsulfonyl group, a 4‑methylbenzylthio side‑chain, and a thiophen‑2‑yl terminus in CAS 850928‑18‑6 generates a unique pharmacophoric pattern that differs from its closest analogs—such as the furan‑2‑yl variant (CAS 686738‑11‑4) or the 2‑fluorobenzylthio analog (CAS 850928‑19‑7)—in terms of hydrogen‑bonding capacity, polar surface area, and metabolic soft spots . Substituting any of these fragments alters the molecule's three‑dimensional electrostatic surface and may abolish or invert selectivity in biological assays, making direct replacement scientifically indefensible without explicit comparative data.

Quantitative Differentiation Evidence for 4-((4-Chlorophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole


Physicochemical Differentiation: Thiophene vs. Furan at the 2‑Position of the Oxazole Core

Replacement of the thiophen‑2‑yl group in the target compound (C₂₁H₁₆ClNO₃S₃, MW = 461.99 g mol⁻¹) with a furan‑2‑yl group yields the direct analog CAS 686738‑11‑4 (C₂₁H₁₆ClNO₄S₂). This substitution replaces one sulfur atom with oxygen, reducing molecular weight by approximately 16 Da and decreasing the calculated logP by an estimated 0.5–0.8 log units (class‑level inference based on the well‑established Hansch π‑value difference between thiophene and furan) . The higher polarizability of the thiophene sulfur atom compared to furan oxygen (atomic polarizability: S ≈ 2.9 ų vs. O ≈ 0.8 ų) is predicted to enhance van der Waals contacts with hydrophobic protein pockets, a feature leveraged in numerous kinase and GPCR inhibitor programs [1].

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

5‑Position Thioether Differentiation: 4‑Methylbenzyl vs. 2‑Fluorobenzyl Substituent Effects

The target compound bears a 4‑methylbenzylthio group at position 5 (CAS 850928‑18‑6), while the close analog CAS 850928‑19‑7 carries a 2‑fluorobenzylthio substituent (C₂₀H₁₃ClFNO₃S₃, MW = 465.96). The 4‑methyl substituent is electron‑donating (+I effect), whereas the 2‑fluoro substituent is electron‑withdrawing (−I effect), leading to divergent electronic profiles at the thioether sulfur and the adjacent oxazole C‑5 position. In medicinal chemistry campaigns, such electronic differences have been shown to alter thioether metabolic stability toward CYP450‑mediated S‑oxidation: electron‑rich benzyl thioethers (e.g., 4‑methyl) generally exhibit slower rates of sulfoxidation compared to electron‑deficient analogs (e.g., 2‑fluoro), based on class‑level metabolic data for aryl benzyl thioethers [1]. Additionally, the 4‑methyl substitution pattern avoids the potential for intramolecular halogen bonding present in the 2‑fluoro analog, which can constrain conformational flexibility and alter target‑binding poses.

Structure-Activity Relationship Metabolic Stability Cytochrome P450

4‑Position Sulfone Differentiation: 4‑Chlorophenyl vs. 4‑Fluorophenyl Electronic Effects

The 4‑chlorophenylsulfonyl group at position 4 of the target compound (CAS 850928‑18‑6) can be compared with the 4‑fluorophenylsulfonyl analog (exact CAS unconfirmed, but present in commercial libraries). The chlorine atom has a larger van der Waals radius (1.75 Å) and higher polarizability than fluorine (1.47 Å), and chlorine can participate in halogen‑bonding interactions with protein backbone carbonyls—a feature absent in fluorine, which rarely acts as a halogen‑bond donor [1]. The Hammett σₚ constant for 4‑Cl (+0.23) indicates a moderate electron‑withdrawing effect, slightly stronger than 4‑F (+0.06), resulting in a more electron‑deficient oxazole ring in the chloro analog. In the context of the 5‑sulfinyl(sulfonyl)‑4‑arylsulfonyl oxazole series reported to exhibit anticancer activity against NCI tumor cell lines [2], the electronic modulation provided by the 4‑chlorophenyl group may alter the compound's redox properties and target‑binding thermodynamics relative to the 4‑fluoro analog.

Medicinal Chemistry Bioisosterism Halogen Bonding

Computed Drug‑Likeness and ADME Property Differentiation

Using the SMILES string CC1=CC=C(C=C1)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl , cheminformatic analysis yields the following predicted properties for CAS 850928‑18‑6: molecular weight 461.99, heavy atom count 29, rotatable bonds 7, hydrogen bond acceptors 4, hydrogen bond donors 0. The compound violates one Lipinski Rule of Five criterion (MW > 500 Da borderline; actually 462 Da, so Rule of Five compliant). By comparison, the furan analog has only 3 H‑bond acceptors (one fewer sulfur acceptor), which may reduce aqueous solubility but also diminish the compound's capacity for specific polar interactions. The target compound's topological polar surface area (TPSA) is estimated at ~74 Ų (class‑level estimate based on fragment contributions), placing it within the favorable range for oral bioavailability (TPSA < 140 Ų) and blood‑brain barrier penetration (TPSA < 90 Ų) [1]. This predicted CNS multiparameter optimization (MPO) profile differentiates it from more polar oxazole analogs that may have limited CNS exposure.

ADME Prediction Drug‑Likeness Computational Chemistry

Biological Activity Landscape: Sulfonyl Oxazole Class Anticancer Potential

Although no compound‑specific biological data have been published for CAS 850928‑18‑6, the 5‑sulfinyl(sulfonyl)‑4‑arylsulfonyl‑1,3‑oxazole chemotype—to which this compound belongs—has demonstrated significant anticancer activity across the NCI‑60 human tumor cell line panel [1]. In that study, structurally related 4‑arylsulfonyl oxazoles exhibited mean GI₅₀ values in the low micromolar range (1–10 µM) against multiple cancer cell lines, with some compounds showing selectivity for leukemia and CNS cancer subpanels. The target compound incorporates all three pharmacophoric elements present in the active series (4‑arylsulfonyl, 5‑thio/sulfinyl substituent, and 2‑heteroaryl group) and is thus positioned for evaluation in similar oncology‑focused screening cascades. Its unique combination of a 4‑chlorophenylsulfonyl group and a 4‑methylbenzylthio side‑chain has not been explicitly tested in the published series, representing a distinct structural probe for SAR expansion.

Anticancer NCI‑60 Panel Cytotoxicity

Optimal Research and Industrial Application Scenarios for 4-((4-Chlorophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole


Oncology Lead‑Generation Screening in NCI‑60 or Similar Panels

Given the established anticancer activity of the 4‑arylsulfonyl‑1,3‑oxazole chemotype [1], CAS 850928‑18‑6 is suitable for inclusion in focused oncology screening libraries. Its 4‑chlorophenylsulfonyl group may engage halogen‑bonding interactions with cancer‑relevant protein targets, while the 4‑methylbenzylthio side‑chain offers a distinct lipophilicity and metabolic profile compared to previously tested analogs. Procure for dose‑response cytotoxicity profiling against leukemia, CNS, and breast cancer cell lines.

Structure–Activity Relationship (SAR) Expansion of Oxazole Sulfone Series

This compound fills a specific gap in the SAR matrix of polysubstituted oxazole sulfones: it combines a thiophen‑2‑yl group at position 2, a 4‑chlorophenylsulfonyl at position 4, and a 4‑methylbenzylthio at position 5—a substitution pattern not represented in the published anticancer series [1]. Procurement enables systematic pairwise comparisons with furan analogs, fluoro‑substituted benzylthio analogs, and 4‑bromophenylsulfonyl derivatives to map the pharmacophore.

CNS Drug Discovery Programs Requiring Predicted Brain Penetrance

The computed TPSA of ~74 Ų and absence of hydrogen‑bond donors place CAS 850928‑18‑6 within the favorable CNS MPO space [2]. For neuroscience‑focused drug discovery programs—particularly those targeting CNS tumors, neurodegenerative diseases, or neuroinflammation—this compound may serve as a starting point for lead optimization. Its moderate MW and lipophilicity are consistent with known CNS‑active drugs.

Antimicrobial Probe Development Against Gram‑Positive and Plant Pathogens

Sulfone‑containing oxazole derivatives have demonstrated antibacterial activity against Gram‑positive bacterial strains and plant pathogens such as Xanthomonas oryzae pv. oryzicola (Xoc), with lead compound EC₅₀ values as low as 1.1 mg L⁻¹ [3]. CAS 850928‑18‑6 incorporates the sulfone‑oxazole pharmacophore associated with this activity and may be evaluated for minimum inhibitory concentration (MIC) determination against methicillin‑resistant Staphylococcus aureus (MRSA) and plant pathogenic bacteria.

Quote Request

Request a Quote for 4-((4-Chlorophenyl)sulfonyl)-5-((4-methylbenzyl)thio)-2-(thiophen-2-yl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.